molecular formula C14H11ClN2O3S2 B12217231 Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate

Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate

Cat. No.: B12217231
M. Wt: 354.8 g/mol
InChI Key: UUNIJLAMUNSZLJ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, which is known for its significant biological and pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-ylthio]acetate is unique due to its combination of a benzothiophene moiety with an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C14H11ClN2O3S2

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H11ClN2O3S2/c1-2-19-10(18)7-21-14-17-16-13(20-14)12-11(15)8-5-3-4-6-9(8)22-12/h3-6H,2,7H2,1H3

InChI Key

UUNIJLAMUNSZLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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